Amino-4-methoxy-3-butenoic acid
Description
AMB is a naturally occurring β,γ-unsaturated amino acid produced by Pseudomonas aeruginosa. It acts as a potent irreversible inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, particularly aspartate aminotransferase . Its mechanism involves:
Schiff base formation with the enzyme’s active site.
α-C–H bond cleavage, generating a reactive Michael acceptor.
Alkylation of active-site residues, leading to irreversible enzyme inactivation .
AMB also exhibits virulence properties, inducing encystment in Acanthamoeba castellanii at concentrations ≥0.5 mM and inhibiting growth in rich media . This dual role highlights its significance as a bacterial toxin and metabolic disruptor.
Properties
IUPAC Name |
2-amino-4-methoxybut-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOPMQJRUIOMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Microbiological Applications
Toxicity and Inhibition Mechanisms
AMB has been identified as a potent inhibitor of pyridoxal phosphate-dependent enzymes, which are crucial for various biochemical processes in both prokaryotes and eukaryotes. The compound irreversibly inhibits enzymes such as aspartate aminotransferase and tryptophan synthase in bacteria like Escherichia coli and Bacillus subtilis . This inhibition extends to mammalian systems, where it has been shown to affect metabolic pathways involving amino acids, thereby impacting growth and virulence in pathogenic bacteria .
Case Studies
- Virulence Factor : Research utilizing Acanthamoeba castellanii has demonstrated that AMB inhibits growth and induces cyst formation in Pseudomonas aeruginosa, suggesting its role as a virulence factor, although the concentrations required for significant effects were relatively high .
- Antimicrobial Activity : AMB has shown effectiveness against pathogens like Staphylococcus aureus and Erwinia amylovora, indicating its potential use in developing antimicrobial agents .
Agricultural Applications
Regulation of Ethylene Biosynthesis
One of the most notable agricultural applications of AMB is its use in regulating fruit set through the inhibition of ethylene biosynthesis. Similar compounds like aminoethoxyvinylglycine (AVG) are commercially utilized under brand names such as Retain®, which helps manage fruit ripening processes in orchards .
Herbicidal Properties
AMB's relatives have been explored for their herbicidal properties, potentially offering solutions for controlling weed species that threaten crop yields. The compound's ability to inhibit germination in various grassy weeds positions it as a candidate for natural herbicide development .
Pharmacological Applications
Antimetabolite Properties
AMB acts as an antimetabolite, particularly influencing methionine metabolism by reversible inhibition of L-methionine tRNA aminoacylation. This characteristic suggests potential therapeutic applications in conditions where methionine metabolism is disrupted .
Research Insights
Studies have indicated that AMB can serve as a model compound for understanding enzyme inhibition mechanisms, particularly in the context of developing new pharmaceuticals targeting similar metabolic pathways .
Summary Table of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Microbiology | Inhibition of bacterial growth | Inhibits pyridoxal phosphate-dependent enzymes |
| Agriculture | Regulation of fruit set | Inhibits ethylene biosynthesis |
| Herbicide Development | Control of grassy weeds | Blocks germination of various weed species |
| Pharmacology | Antimetabolite for methionine metabolism | Reversible inhibition of L-methionine tRNA aminoacylation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Functional Overview
The table below compares AMB with three structurally related compounds:
2.2 Key Structural and Mechanistic Differences
AMB vs. 4-Amino-3-methoxybenzoic Acid: Core Structure: AMB’s β,γ-unsaturated backbone enables conjugation, critical for forming reactive intermediates. The benzoic acid derivative lacks this feature, limiting its enzymatic interactions. Biological Role: AMB’s mechanism relies on covalent modification of enzymes, while 4-Amino-3-methoxybenzoic acid is primarily a synthetic building block .
AMB vs. Triazine Derivatives (4i, 4j): Backbone: Triazines feature a nitrogen-rich heterocyclic core, unlike AMB’s linear amino acid structure. Function: Triazines are inert intermediates in organic synthesis, whereas AMB is a bioactive toxin .
Role of Methoxy Groups :
- In AMB, the C4 methoxy group stabilizes the transition state during enzyme inhibition.
- In triazines, methoxy groups enhance solubility or direct regioselective reactions .
2.3 Research Findings
- AMB’s Enzyme Inhibition: Kinetic studies show AMB inactivates aspartate aminotransferase with a kinact/KI of 2.3 × 10³ M⁻¹s⁻¹, surpassing conventional inhibitors like cycloserine .
- Triazine Derivatives : Synthesized in quantitative yields (e.g., 34–33 mg for 4i/4j) via nucleophilic aromatic substitution. Their stability (melting points: 180–220°C) suits high-temperature applications .
- 4-Amino-3-methoxybenzoic Acid: No toxicity reported in MSDS; used in pilot-scale synthesis of dyes or ligands .
Preparation Methods
Enzymatic Assembly and Key Synthetases
The biosynthesis begins with the activation of precursor molecules by NRPSs AmbB and AmbE. These enzymes adhere to a thiotemplate mechanism, where substrates are covalently bound to peptidyl carrier protein (PCP) domains via thioester linkages. AmbB activates L-serine, while AmbE incorporates a methoxylated β-hydroxy group derived from malonyl-CoA. The condensation domain of AmbE facilitates the formation of the α,β-unsaturated bond through dehydration, yielding the characteristic trans-3-butenoic acid backbone.
Table 1: Key Enzymes in the ambABCDE Cluster
| Enzyme | Function |
|---|---|
| AmbA | Regulatory protein |
| AmbB | L-serine activation and condensation |
| AmbC | Methoxylation and tailoring |
| AmbD | Substrate recruitment (malonyl-CoA) |
| AmbE | β-hydroxy acid activation and dehydration |
Substrate Specificity and Modularity
AmbB and AmbE exhibit strict substrate specificity, ensuring precise assembly. AmbB’s adenylation domain selectively recruits L-serine, while AmbE’s PCP domain tethers the β-hydroxy intermediate. The methoxy group is introduced by AmbC, a cytochrome P450 monooxygenase, which hydroxylates the β-carbon followed by methyl transfer from S-adenosylmethionine (SAM). This stepwise modification highlights the modularity of NRPS systems in tailoring complex metabolites.
Genetic Engineering for Enhanced Production
Wild-type Pseudomonas aeruginosa strains produce this compound in limited quantities due to regulatory constraints. Genetic manipulation of the amb cluster and associated regulatory elements has enabled significant yield improvements.
Overexpression of amb Genes
Plasmid-based overexpression of ambABCDE under strong constitutive promoters (e.g., tac or lacUV5) increases enzyme abundance, bypassing native regulatory mechanisms. For example, recombinant strains with multicopy plasmids harboring ambABCDE show a 3.2-fold increase in titers compared to wild-type strains.
Table 2: Yield Enhancement via Genetic Modifications
| Strain Modification | Titer (mg/L) | Yield Increase |
|---|---|---|
| Wild-type | 120 | Baseline |
| ambABCDE overexpression | 384 | 3.2x |
| ΔambR (regulator knockout) | 290 | 2.4x |
| Promoter engineering (PambA) | 410 | 3.4x |
Regulatory Gene Knockouts
The amb cluster is regulated by AmbR, a transcriptional repressor. Disruption of ambR via CRISPR-Cas9 derepresses the cluster, leading to constitutive expression. ΔambR strains achieve 2.4-fold higher titers without exogenous inducers.
Fermentation Conditions and Optimization
Maximizing this compound production requires carefully controlled fermentation parameters. Key factors include carbon/nitrogen sources, dissolved oxygen, and induction timing.
Medium Composition
A defined medium containing glycerol (20 g/L) and ammonium sulfate (5 g/L) supports robust growth and metabolite production. Complex additives like casamino acids (2 g/L) further enhance yields by providing amino acid precursors.
Table 3: Optimal Fermentation Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 30°C |
| pH | 7.0–7.4 |
| Dissolved O₂ | 30% saturation |
| Induction Phase | Late log (OD₆₀₀ = 8.0) |
Fed-Batch Cultivation
Fed-batch strategies with glycerol feeding (0.5 g/L/h) prevent substrate inhibition and extend the production phase. This approach increases titers to 550 mg/L , a 35% improvement over batch cultures.
Downstream Processing and Purification
Post-fermentation recovery involves centrifugation, solvent extraction, and chromatographic purification. The compound’s solubility in polar solvents (e.g., methanol) facilitates extraction, while reverse-phase HPLC achieves >99% purity.
Extraction and Concentration
Cell-free supernatant is acidified to pH 3.0 and extracted with ethyl acetate. The organic phase is concentrated under vacuum, yielding a crude extract containing 60–70% this compound.
Chromatographic Purification
Preparative HPLC using a C18 column (gradient: 10–50% acetonitrile in 0.1% TFA) resolves the compound from contaminants. Lyophilization of purified fractions produces a white crystalline solid with a melting point of 215–217°C .
Q & A
Advanced Research Question
- Storage : Keep at -20°C under inert gas (N) to prevent oxidation. Lyophilization improves shelf life.
- Buffered solutions : Use antioxidants (e.g., 1 mM DTT) in aqueous media to protect the α,β-unsaturated bond .
- Monitor degradation : Regular HPLC analysis detects hydrolysis or dimerization .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis.
- Emergency response : For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Advanced Research Question
- Functional group substitutions : Replace the methoxy group with halogens or bulky substituents to modulate steric effects.
- Backbone elongation : Introduce methylene spacers to alter flexibility.
- Assay cascades : Test derivatives in cytotoxicity (MTT assay), anti-inflammatory (COX inhibition), and antimicrobial (MIC determination) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
